Cas no 14540-52-4 (1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI))

14540-52-4 structure
Nombre del producto:1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)
Número CAS:14540-52-4
MF:C15H33O3P
Megavatios:292.39452
MDL:MFCD00015008
CID:149595
PubChem ID:316404
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Propiedades químicas y físicas
Nombre e identificación
-
- 1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)
- tris(2,2-dimethylpropyl) phosphite
- 1-Propanol,2-dimethyl-,phosphite (3:1)
- phosphoric acid trineopentyl ester
- Phosphorigsaeure-trineopentylester
- phosphorous acid tris-(2,2-dimethyl-propyl) ester
- Trineopentyl phosphite
- Trineopentylphosphit
- Tris-<2,2-dimethyl-propyl>-phosphit
- Tri-neo-pentylphospite
- TRI-NEO-PENTYLPHOPHITE
- TRI-NEO-PENTYLPHOSPHITE
- Tri-neo-pentylphosphite,min.90%
- Tri-neo-pentylphosphite, min. 90%
- 14540-52-4
- TRINEOPENTYLPHOSPHITE
- MFCD00015008
- SCHEMBL4448101
- NSC-244346
- 2-methyl-3,3 inverted exclamation mark(R)-bipyridine
- DTXSID30311616
- NSC244346
- FT-0757606
- 1-Propanol,2-dimethyl-, phosphite (3:1)
-
- MDL: MFCD00015008
- Renchi: InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3
- Clave inchi: VEKIRWDIEAVDHT-UHFFFAOYSA-N
- Sonrisas: CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C
Atributos calculados
- Calidad precisa: 292.21700
- Masa isotópica única: 292.217
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 9
- Complejidad: 203
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 5.3
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 27.7A^2
Propiedades experimentales
- Color / forma: Not determined
- Denso: g/cm3
- Punto de fusión: 55-57°C
- Punto de ebullición: 80°C 0,15mm
- Punto de inflamación: 164.4°C
- PSA: 41.28000
- Logp: 5.40140
- Sensibilidad: air sensitive
- Disolución: Not determined
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Información de Seguridad
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26; S36/37/39
- Términos de riesgo:R36/37/38
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Datos Aduaneros
- Código HS:2920901900
- Datos Aduaneros:
China Customs Code:
2920901900Overview:
2920901900 Phosphite ester.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2920901900 VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00ABIJ-1g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 1g |
$84.00 | 2024-06-20 | |
A2B Chem LLC | AE80683-5g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 5g |
$266.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582768-1g |
Trineopentyl phosphite |
14540-52-4 | 98% | 1g |
¥705.00 | 2023-11-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6620-1g |
Tri-neo-pentylphosphite,min.90% |
14540-52-4 | min.90% | 1g |
598.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6620-5g |
Tri-neo-pentylphosphite,min.90% |
14540-52-4 | min.90% | 5g |
2465.0CNY | 2021-07-12 | |
abcr | AB102777-5 g |
Tri-neo-pentylphosphite, 90%; . |
14540-52-4 | 90% | 5 g |
€228.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6620-5g |
Tri-neo-pentylphosphite,min.90% |
14540-52-4 | min.90% | 5g |
2465CNY | 2021-05-08 | |
1PlusChem | 1P00ABIJ-5g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 5g |
$269.00 | 2024-06-20 | |
A2B Chem LLC | AE80683-1g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 1g |
$93.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J34_15-6620-1g |
Tri-neo-pentylphosphite, min. 90% |
14540-52-4 | min. 90% | 1g |
¥880.00 | 2024-08-09 |
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Literatura relevante
-
1. Reaction of three-coordinate phosphorus compounds with organophosphorus pseudohalogens. Part 4.1 The mechanism of interaction between bis(phosphinoyl) diselenides [R1R2P(O)Se]2 with three-coordinate phosphorus compoundsEwa Krawczyk,Aleksandra Skowrońska,Jan Michalski J. Chem. Soc. Perkin Trans. 2 2000 1135
-
2. Reaction of three-coordinate phosphorus compounds with organophosphorus pseudohalogens 3. Phosphonium and phosphorane intermediates in the desulfurization and deoxygenation of bis(phosphinoyl) disulfides. Influence of Lewis acids on the reaction chemoselectivityEwa Krawczyk,Aleksandra Skowrońska,Jan Michalski J. Chem. Soc. Perkin Trans. 1 1994 89
-
3. Quasiphosphonium intermediates. Part 3. Preparation, structure, and reactivity of alkoxyphosphonium halides in the reactions of neopentyl diphenylphosphinite, dineopentyl phenylphosphonite, and trineopentyl phosphite with halogenomethanes and the effect of phenoxy-substituents on the mechanism of alkyl–oxygen fission in Michaelis–Arbuzov reactionsHarry R. Hudson,Aloysius Kow,John C. Roberts J. Chem. Soc. Perkin Trans. 2 1983 1363
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4. Quasiphosphonium intermediates. Part I. Preparation, structure, and nuclear magnetic resonance spectroscopy of triphenyl and trineopentyl phosphite–alkyl halide adductsHarry R. Hudson,Ronald G. Rees,Joseph E. Weekes J. Chem. Soc. Perkin Trans. 1 1974 982
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H. R. Hudson,R. G. Rees,J. E. Weekes J. Chem. Soc. D 1971 1297
14540-52-4 (1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)) Productos relacionados
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:14540-52-4)1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)

Pureza:99%
Cantidad:5g
Precio ($):439.0